5-{[3-(Trifluoromethyl)phenoxy]methyl}-2-furaldehyde is a chemical compound with the molecular formula C₁₃H₉F₃O₃ and a CAS number of 438220-94-1. This compound features a furaldehyde moiety and a trifluoromethyl-substituted phenoxy group, which contribute to its unique chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals. It is classified as an aromatic aldehyde due to the presence of the aldehyde functional group (–CHO) attached to a furan ring.
The synthesis of 5-{[3-(Trifluoromethyl)phenoxy]methyl}-2-furaldehyde can be achieved through several methods, primarily involving the reaction of 2-furaldehyde with a suitable trifluoromethyl-substituted phenol. One common method involves:
Technical details include monitoring the reaction progress via thin-layer chromatography and purifying the final product through recrystallization or chromatography techniques.
The molecular structure of 5-{[3-(Trifluoromethyl)phenoxy]methyl}-2-furaldehyde consists of:
The structural formula can be represented as follows:
5-{[3-(Trifluoromethyl)phenoxy]methyl}-2-furaldehyde can participate in various chemical reactions due to its functional groups:
Technical details include optimizing reaction conditions such as temperature, solvent choice, and reactant concentrations to maximize yield and purity.
The mechanism of action for 5-{[3-(Trifluoromethyl)phenoxy]methyl}-2-furaldehyde can be illustrated through its interactions in biological systems:
Data on specific binding affinities and efficacy in biological assays would enhance understanding but may require further empirical studies.
Relevant data should be gathered from empirical studies to confirm these properties under various conditions.
5-{[3-(Trifluoromethyl)phenoxy]methyl}-2-furaldehyde has several scientific uses, including:
Further research into these applications could provide insights into new uses and formulations that leverage this compound's unique characteristics.
Systematic Nomenclature: This compound is formally named 5-{[3-(Trifluoromethyl)phenoxy]methyl}-2-furaldehyde under IUPAC guidelines. It is alternatively designated as 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde or 5-(3-trifluoromethylphenoxymethyl)-2-furaldehyde. Its CAS Registry Number, 52130-30-0, provides a unique identifier for chemical databases and regulatory purposes [1] [2].
Structural Features: The molecule integrates two aromatic systems:
The canonical SMILES representation, C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C=O
, precisely encodes the connectivity between these moieties [2]. The molecular formula is C₁₂H₇F₃O₂, with a molar mass of 240.18 g/mol [2].
Table 1: Nomenclature and Identifiers [1] [2] [3]
Classification | Designation |
---|---|
IUPAC Name | 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde |
Synonyms | 5-(3-Trifluoromethylphenoxymethyl)-2-furaldehyde; 5-[3-(Trifluoromethyl)phenyl]-2-furaldehyde |
CAS Registry Number | 52130-30-0 |
Molecular Formula | C₁₂H₇F₃O₂ |
Canonical SMILES | C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C=O |
Synthetic Origin: Unlike natural products, this compound is exclusively synthetic. Its discovery emerged from efforts to exploit the electronic and steric properties of the trifluoromethyl group (–CF₃) in medicinal chemistry and agrochemical design. Early synthetic routes likely involved Williamson ether synthesis to couple 3-(trifluoromethyl)phenol with 5-(chloromethyl)furfural or analogous electrophiles [1] [6].
CAS No.: 334-20-3
CAS No.: 54878-25-0
CAS No.: 14932-42-4
CAS No.:
CAS No.: 82-71-3